2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-8-13-4-5-14(9-11)18(13)16(19)10-20-15-6-2-12(17)3-7-15/h2-3,6-7,13-14H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJWWWCBPISDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two main components:
- 4-Chlorophenoxy Group : This moiety is known for its role in enhancing the lipophilicity and biological activity of various compounds.
- Bicyclic Azabicyclo[3.2.1]octane Framework : This structure is often associated with neuroactive properties and has been studied for its interactions with neurotransmitter systems.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Deubiquitinating Enzymes : Similar compounds have been shown to selectively inhibit deubiquitinating enzymes like USP30, which plays a crucial role in cellular regulation and has implications in neurodegenerative diseases .
- Neurotransmitter Modulation : The bicyclic structure suggests potential interactions with neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.
Antineoplastic Activity
Recent studies suggest that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
Neuroprotective Effects
The neuroprotective properties of related bicyclic compounds have been documented, showing promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter levels and inhibit neuroinflammation.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of a structurally similar compound on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cells.
- Neuroprotection in Animal Models : In an animal model for Alzheimer's disease, administration of a related bicyclic compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Cytotoxicity | 5 | |
| Compound B | Neuroprotection | 10 | |
| Compound C | Deubiquitinating Enzyme Inhibition | 0.5 |
Table 2: Structural Characteristics
| Compound Name | Structure Type | Key Functional Groups |
|---|---|---|
| This compound | Bicyclic Azabicyclo[3.2.1]octane | 4-Chlorophenoxy |
| Related Compound D | Bicyclic | Phenyl, Methoxy |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one with high stereochemical purity?
- Methodology : Multi-step synthesis typically involves constructing the azabicyclo[3.2.1]octane core via cyclization reactions under controlled conditions (e.g., high-pressure reactors for ring closure) . Subsequent functionalization with the 4-chlorophenoxy group may require nucleophilic substitution or coupling reactions. Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature optimization (reflux conditions), and catalysts (e.g., anhydrous K₂CO₃ for etherification) .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for isolating enantiomerically pure products .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions, particularly the methylene group on the bicyclic framework .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- HPLC with Chiral Columns : Ensures enantiomeric purity (>98%) by resolving stereoisomers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Experimental Design :
- In Vitro Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to measure affinity (Kᵢ values). Reference structurally similar azabicyclo compounds with known receptor activity .
- Molecular Docking : Model the compound’s 3D structure to predict binding modes with target proteins, leveraging the methylene group’s conformational flexibility .
- Dose-Response Studies : Test across concentrations (nM to μM) to establish EC₅₀/IC₅₀ values, ensuring reproducibility via triplicate trials .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
- Resolution Strategies :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo outcomes .
- Species-Specific Variability : Compare receptor homology across models (e.g., murine vs. human targets) to contextualize discrepancies .
Q. What advanced methodologies are suitable for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Derivatization Approaches :
- Position-Specific Modifications : Replace the 4-chlorophenoxy group with other aryl/heteroaryl moieties (e.g., 4-trifluoromethylphenyl) to assess electronic effects on activity .
- Bicyclic Core Alterations : Introduce substituents (e.g., fluorination at C3) to probe steric and electronic influences on target binding .
- Parallel Synthesis : Use combinatorial chemistry libraries to rapidly generate analogs, followed by high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
